molecular formula C15H12O4 B1678385 Pinocembrin CAS No. 480-39-7

Pinocembrin

Cat. No.: B1678385
CAS No.: 480-39-7
M. Wt: 256.25 g/mol
InChI Key: URFCJEUYXNAHFI-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

Pinocembrin is a natural flavonoid compound that has been identified in honey, propolis, and several plants . It has shown a variety of properties that could hold promise for treating diseases such as endotoxin shock, cancer, and cardiovascular diseases . It has been shown to pass through the blood-brain barrier (BBB) in a passive transport process, which is partly conducted by p-glycoprotein . This indicates that this compound might be useful for treatment of diseases in the central nervous system (CNS) .

Mode of Action

This compound has anti-inflammatory and neuroprotective effects and the ability to reduce reactive oxygen species (ROS), protect the BBB, modulate mitochondrial function, and regulate apoptosis . It has been shown to increase neuronal viability, decrease lactate dehydrogenase release, inhibit the production of NO and ROS, increase glutathione levels, and downregulate the expression of neuronal NO synthase (nNOS) and iNOS .

Biochemical Pathways

This compound induces ER stress via the inositol-requiring endonuclease 1 α/X-box binding protein 1 pathway and then triggers caspase-12/-4 mediated apoptosis by suppressing autophagy through the activation of PI3K/Akt/mTOR pathway . It also decreases expression of the receptor for advanced glycation end products (RAGE) and regulates its downstream targets, including NF-κB and MAPK pathways, to exert an anti-inflammatory effect .

Pharmacokinetics

Research has shown that this compound can be absorbed rapidly in the body and easily cross the blood–brain barrier . In addition, the absorption/elimination process of this compound occurs rapidly and shows no serious accumulation in the body .

Result of Action

This compound has been shown to protect the brain against damage from ischemic stroke . It can reduce nerve damage in the ischemic area and reduce mitochondrial dysfunction and the degree of oxidative stress . It has also been found to play a role in Parkinson’s disease, Alzheimer’s disease, and specific solid tumors .

Action Environment

The pharmacokinetics and pharmacodynamics of a dietary compound like this compound are influenced by protonation and ionization abilities . Environmental factors such as pH can therefore influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinocembrin can be synthesized through both biosynthetic and chemical methods. Biosynthesis involves the use of metabolic engineering strategies and two-phase pH fermentation strategies to improve efficiency . Chemical synthesis typically involves the hydroxylation of flavanone .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as propolis and ginger roots. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Pinocembrin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions often involve the use of sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of halogens and catalysts.

Major Products: The major products formed from these reactions include derivatives like pinobanksin, which is formed through hydroxylation .

Scientific Research Applications

Comparison with Similar Compounds

Pinocembrin is unique among flavonoids due to its dual hydroxyl groups at positions 5 and 7, which contribute to its potent biological activities. Similar compounds include:

    Pinobanksin: A hydroxylated derivative of this compound.

    Naringenin: Another flavanone with similar antioxidant properties.

    Hesperetin: Known for its anti-inflammatory and antioxidant effects.

This compound stands out due to its ability to cross the blood-brain barrier and its potential therapeutic applications in treating central nervous system diseases .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFCJEUYXNAHFI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075412
Record name (+)-Pinocembrin
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pinocembrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-39-7
Record name (+)-Pinocembrin
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Record name Pinocembrin
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Record name (+)-Pinocembrin
Source EPA DSSTox
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Record name (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one
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Record name PINOCEMBRIN
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Record name Pinocembrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 - 193 °C
Record name Pinocembrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

4.4 g of the benzyl protected pinocembrin in R-configuration obtained in Example 3 was dissolved in 100 ml of DMF, 20 ml of 10% aqueous HCl and 3.5 g of 10% Pd—C with a water content of 62.9% were added, and then a hydrogenation at normal pressure was performed. The reaction was monitored by TLC until completion (about 5 h). Then stopped stirring, the reaction mixture was filtered and extracted with ethyl acetate and water. The organic phase was collected, evaporated to remove solvent, and recrystallized with 95% ethanol to give a white solid of (S)-pinocembrin (3.0 g, yield 92%) with specific rotation [α]D20=−45.63° (c=0.515, methanol), and e.e %>99.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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